molecular formula C12H11FN2O2 B1361115 Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate CAS No. 866588-11-6

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Cat. No. B1361115
M. Wt: 234.23 g/mol
InChI Key: XYKNUKFAXFVJRH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPPC, is a type of pyrazole derivative with a fluorine atom attached to a phenyl ring. Pyrazole derivatives are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. EFPPC has been studied for its potential applications in the fields of medicine, agriculture, and biochemistry. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail.

Scientific Research Applications

Crystal Structure Analysis

  • Kumar et al. (2018) synthesized a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, using trisodium citrate dihydrate. This study highlights its crystal structure, offering insights into its physical and chemical properties (Kumar et al., 2018).

Potential Anticancer Agents

  • Alam et al. (2016) designed and synthesized novel pyrazole derivatives, including compounds similar to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, for their potential as anticancer agents. They evaluated these compounds for their topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines (Alam et al., 2016).

Synthesis and Biological Activity

  • Liu et al. (2016) reported the synthesis of a compound structurally related to Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and its effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Applications in Organic Synthesis

  • Arbačiauskienė et al. (2011) utilized ethyl triflyloxy-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions. This showcases the utility of such compounds in the field of organic chemistry (Arbačiauskienė et al., 2011).

Corrosion Inhibition

  • Dohare et al. (2017) explored pyranpyrazole derivatives, including ethyl amino-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel, useful in industrial processes (Dohare et al., 2017).

Antimicrobial Activity

  • Radwan et al. (2014) synthesized a series of pyrazole derivatives, including Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates, and evaluated their antimicrobial activityagainst various bacteria and fungi. One of the compounds showed activity nearly as strong as ampicillin (Radwan et al., 2014).

Structural and Spectral Studies

  • Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the molecular geometry and electronic structure of such compounds (Viveka et al., 2016).

Optical Nonlinearity Applications

  • Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying potential applications in optical limiting (Chandrakantha et al., 2013).

Synthetic Approaches in Chemistry

  • Ali et al. (2016) developed synthetic approaches for pyrazole-4-carbonitrile derivatives, demonstrating the versatility of compounds like Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in creating a variety of chemical structures (Ali et al., 2016).

Contraceptive Acrosin Inhibitory Agents

  • Qi et al. (2011) designed and synthesized ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives for their in vitro acrosin inhibitory activities, with potential applications in contraceptive development (Qi et al., 2011).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKNUKFAXFVJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342646
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

CAS RN

866588-11-6
Record name ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866588-11-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of Intermediate 1A (120 g, 504 mmol) in ethanol (1200 mL) was added hydrazine monohydrate (25.7 mL, 529 mmol) slowly and the resulting reaction mixture was refluxed for 1 h. Reaction mixture was cooled to RT, poured into ice cold water, and the resultant solid dried under vacuum to afford Intermediate 1B (80 g, 67%). MS(ES): m/z=235 [M+H]+; 1H NMR (300 MHz, CDCl3) δ ppm 7.75 (m, 2H), 7.12 (m, 2H), 7.07 (s, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
120 g
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reactant
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25.7 mL
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1200 mL
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Yield
67%

Synthesis routes and methods II

Procedure details

In a further embodiment, a pyrazole cyclization reaction is provided in Scheme 14A. In this embodiment, 1-(4-fluorophenyl)ethanone is reacted with diethyl oxalate to provide ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. In one embodiment, this reaction is performed in the presence of a base such as potassium tert-butoxide. In another embodiment, this reaction is performed at about room temperature for about 24 hours. The pyrazole ring is then generated by reaction of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate with hydrazine hydrate to provide ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. In one embodiment, this reaction is performed in at elevated temperatures. In another embodiment, this reaction is performed in ethanol and glacial acetic acid for about 2 to 16 hours. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is then reduced with lithium aluminum hydride to provide 3-(4-fluorophenyl)-1H-pyrazol-5-yl-methanol. In one embodiment, the reduction is performed in THF at a temperature of about 0° C. to about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is then formed by oxidizing 3-(4-fluorophenyl)-1H-pyrazole-5-methanol. In one embodiment, the oxidation is performed using PCC. In another embodiment, the oxidation is performed in dichloromethane at about room temperature overnight. 3-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde may then converted to a compound of Formula (I-A) using the methods described herein.
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(4-fluorobenzoyl)pyruvate (11.3 g, 47.4 mmol), hydrazine monohydrate (2.50 g, 50.0 mmol) and ethanol (50 mL) was heated under reflux for 1 hr. The reaction mixture was cooled and poured into water. The precipitated solid was collected by filtration, washed with water, and dried to give the title compound (11.0 g, quantitative) as colorless crystals. 1H NMR (CDCl3) δ: 1.41 (3H, t, J=7.2 Hz), 4.41 (2H, q, J=7.2 Hz), 7.05-7.18 (3H, m), 7.76 (2H, dd, J=8.2, 5.4 Hz), 11.21 (1H, s).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Reactant of Route 3
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate
Reactant of Route 5
Ethyl 3-(4-fluorophenyl)-1h-pyrazole-5-carboxylate

Citations

For This Compound
7
Citations
G Guo, J Liu, G Wang, D Zhang, J Lu… - Anti-Cancer …, 2016 - ingentaconnect.com
A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) …
Number of citations: 7 www.ingentaconnect.com
YQ Ge, JM Zhang, GL Wang, H Xu… - … Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
Z Han, HL Zheng, XL Tian - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
(IUCr) Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
X Chen, C Xu, Y Li, X Duan… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
Background: The Androgen Receptor (AR) signaling functionis a critical driving force for the progression of Prostate Cancer (PCa) to bring about anti-prostate cancer agents, and AR …
Number of citations: 1 www.ingentaconnect.com
A Kamal, VS Reddy, AB Shaik, GB Kumar… - Organic & …, 2015 - pubs.rsc.org
A new class of pyrazole and isoxazole conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown …
Number of citations: 43 pubs.rsc.org
N Shao, T Chen, T Zhang, H Zhu, Q Zheng, H Zou - Tetrahedron, 2014 - Elsevier
A simple, practical, and regioselective synthetic protocol for the formation of pyrazoles was developed. Unlike all other previously reported reactions of nitroallylic acetates, this process …
Number of citations: 29 www.sciencedirect.com
王志玲, 李永 - 化学通报, 2021 - hxtb.org
: 以3-(4-氟苯基)-1H-吡唑-5-甲酸乙酯为原料, 与H2NNH2? H2O 发生肼解生成3-(4-氟苯基)-1H-吡唑-5-甲酰肼, 再与CS2 环化生成2-巯基噁二唑中间体, 最后在巯基上进行烷基化反应合成了一…
Number of citations: 2 www.hxtb.org

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